Bimatoprost Acid

Vue d'ensemble

Description

Le bimatoprost (forme acide libre) est un composé organique synthétique qui appartient à la classe des analogues de la prostaglandine. Il est dérivé du métabolisme du prod médicament bimatoprost, qui est principalement utilisé dans le traitement du glaucome et de l'hypertension oculaire. La forme acide libre du bimatoprost est connue pour son activité puissante dans la réduction de la pression intraoculaire en améliorant l'écoulement de l'humeur aqueuse par la voie uvéosclérale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du bimatoprost (forme acide libre) implique plusieurs étapes de synthèse. Une méthode courante comprend l'hydrolyse du bimatoprost, qui est un prod médicament amide. La réaction d'hydrolyse est généralement réalisée en milieu acide ou basique pour donner la forme acide libre. Les conditions de réaction peuvent varier, mais une approche courante consiste à utiliser l'acide chlorhydrique ou l'hydroxyde de sodium comme agent d'hydrolyse .

Méthodes de production industrielle : Dans les milieux industriels, la production du bimatoprost (forme acide libre) implique souvent la cristallisation du composé à partir d'un solvant approprié. Par exemple, la solution de bimatoprost peut être diluée avec des solvants non polaires tels que le pentane, l'hexane ou l'heptane, suivie d'une cristallisation. Le processus de cristallisation peut être optimisé en ajustant des facteurs tels que la température, la concentration, le taux de refroidissement et l'agitation .

Analyse Des Réactions Chimiques

Metabolic Transformation Reactions

Once activated, bimatoprost acid undergoes three primary metabolic pathways:

Table 2: Metabolic Pathways of this compound

| Pathway | Enzymatic System | Chemical Modification | Metabolite Profile |

|---|---|---|---|

| Oxidation | CYP3A4 | ω-oxidation of alkyl chains | Hydroxylated derivatives |

| N-deethylation | Multiple oxidases | Removal of ethyl groups | Deethylated prostaglandin analogs |

| Glucuronidation | UGT enzymes | Sugar conjugation at carboxyl | Water-soluble glucuronide metabolites |

Experimental data shows:

-

Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)

-

Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models

-

Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites

Receptor Interaction Chemistry

The carboxylic acid group enables specific molecular interactions:

Key binding characteristics :

-

Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket

-

ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)

-

EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation

The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.

Stability Profile

Chemical stability studies reveal:

-

pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)

-

Thermal decomposition: <5% degradation after 6 months at -20°C

-

Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs

These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .

Applications De Recherche Scientifique

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

- A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .

- Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .

Dermatological Applications

2.1 Eyelash Growth Stimulation

This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

- In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

- A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .

3.2 Fat Reduction

This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

Mécanisme D'action

The mechanism of action of bimatoprost (free acid form) involves its interaction with prostaglandin receptors in the eye. Bimatoprost is hydrolyzed to its active form, bimatoprost acid, which then activates the prostaglandin FP receptors. This activation leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . Additionally, bimatoprost enhances the pressure-sensitive outflow pathway, further contributing to its ocular hypotensive effects .

Comparaison Avec Des Composés Similaires

Le bimatoprost (forme acide libre) est souvent comparé à d'autres analogues de la prostaglandine tels que le latanoprost, le tafluprost et le travoprost. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs profils pharmacologiques .

Composés similaires :

Latanoprost : Un prod médicament ester de la prostaglandine F2α, utilisé pour abaisser la pression intraoculaire.

Tafluprost : Un dérivé de la difluoroprostaglandine, également utilisé pour le traitement du glaucome.

Travoprost : Un autre analogue de la prostaglandine ayant des applications similaires en ophtalmologie

Unicité : Le bimatoprost (forme acide libre) est unique en raison de son activité puissante et de son double mécanisme d'action, qui comprend à la fois une activité de type prostamide et une activation directe des récepteurs des prostaglandines. Cette double action contribue à sa grande efficacité dans la réduction de la pression intraoculaire et la promotion de la croissance des cheveux .

Activité Biologique

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of this compound

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:

this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:

Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:

Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:

Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:

Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:

Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Case Studies

- Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.

- Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

Propriétés

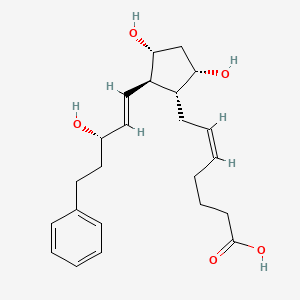

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-KDACTHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316541 | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38344-08-0 | |

| Record name | Bimatoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.